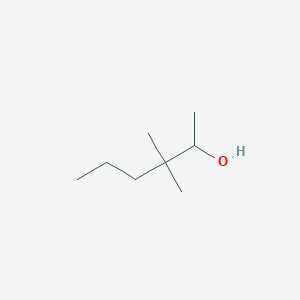3,3-Dimethyl-2-hexanol
CAS No.: 22025-20-3
Cat. No.: VC8398163
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22025-20-3 |
|---|---|
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| IUPAC Name | 3,3-dimethylhexan-2-ol |
| Standard InChI | InChI=1S/C8H18O/c1-5-6-8(3,4)7(2)9/h7,9H,5-6H2,1-4H3 |
| Standard InChI Key | LTTHCWFPLXSQOD-UHFFFAOYSA-N |
| SMILES | CCCC(C)(C)C(C)O |
| Canonical SMILES | CCCC(C)(C)C(C)O |
Introduction
Chemical Identification and Structural Analysis
Molecular and Stereochemical Features
The IUPAC name 3,3-dimethyl-2-hexanol unambiguously defines its structure: a hexanol derivative with methyl branches at carbon 3 and a hydroxyl group at carbon 2. The compound’s InChIKey (LTTHCWFPLXSQOD-UHFFFAOYSA-N) encodes its stereochemical and connectivity data, ensuring precise identification in chemical databases .
Table 1: Key Identifiers of 3,3-Dimethyl-2-Hexanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈O | |
| Molecular Weight | 130.23 g/mol | |
| CAS Registry Number | 22025-20-3 | |
| InChIKey | LTTHCWFPLXSQOD-UHFFFAOYSA-N |
Isomerism and Related Compounds
3,3-Dimethyl-2-hexanol exhibits structural isomerism with alcohols such as 3,5-dimethyl-2-hexanol (CAS 66576-27-0), which shares the same molecular formula but differs in methyl group placement . Comparative studies of such isomers reveal how subtle structural changes influence properties like boiling points and reactivity. For instance, 3,5-dimethyl-2-hexanol has a documented boiling point of 433.15 K under standard conditions , while analogous data for 3,3-dimethyl-2-hexanol remains less reported in public databases.
Synthesis and Industrial Production
Challenges in Synthesis
The steric hindrance imposed by the geminal dimethyl groups at carbon 3 complicates conventional synthesis routes. Nucleophilic substitution or hydration of alkenes may require tailored catalysts to mitigate side reactions. For instance, acid-catalyzed hydration of 3,3-dimethyl-1-hexene could theoretically yield the target alcohol, but regioselectivity and byproduct formation remain hurdles.
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Basis of Estimation |
|---|---|---|
| Boiling Point | 428–438 K | Joback Group Contribution |
| Density (25°C) | 0.82–0.85 g/cm³ | Analogous Alcohols |
| LogP (Octanol-Water) | 2.5–3.0 | Computational Prediction |
Spectroscopic Characteristics
Infrared (IR) spectroscopy of 3,3-dimethyl-2-hexanol would reveal key functional group vibrations:
-
O-H stretch: ~3200–3600 cm⁻¹ (broad)
-
C-O stretch: ~1050–1150 cm⁻¹
-
C-H bends (CH₃): ~1375–1385 cm⁻¹ and 1465–1475 cm⁻¹
Nuclear Magnetic Resonance (NMR) data would further elucidate its structure:
-
¹H NMR: A triplet for the hydroxyl-bearing CH (δ 3.4–3.6 ppm), coupled to adjacent CH₂ groups, and singlet peaks for the geminal dimethyl groups (δ 0.8–1.0 ppm).
-
¹³C NMR: Quaternary carbon signals near δ 35–40 ppm for the branched methyl-bearing carbon.
Applications and Industrial Relevance
Solvent and Intermediate Uses
Branched alcohols like 3,3-dimethyl-2-hexanol are valued in organic synthesis as solvents or intermediates for esters, ethers, and surfactants. Their low volatility and hydrophobic nature make them suitable for specialty coatings or lubricant formulations.
Future Research Directions
Data Gaps and Experimental Needs
-
Thermodynamic Data: Experimental determination of boiling point, vapor pressure, and heat capacity.
-
Synthetic Optimization: Development of stereoselective routes for large-scale production.
-
Toxicological Profiling: Acute and chronic toxicity studies to inform regulatory guidelines.
Computational Modeling
Molecular dynamics simulations could predict solvation behavior and reactivity, guiding applications in material science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume